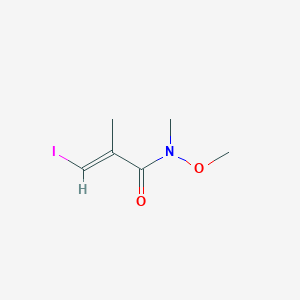

(E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide

Description

(E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide is an α,β-unsaturated acrylamide derivative characterized by an iodine substituent at the β-position, a methoxy group on the nitrogen atom, and two methyl groups at the N- and 2-positions. The iodine atom’s larger atomic radius and polarizability compared to bromine may influence its reactivity, stability, and spectroscopic properties, making it a candidate for specialized synthetic applications .

Properties

IUPAC Name |

(E)-3-iodo-N-methoxy-N,2-dimethylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10INO2/c1-5(4-7)6(9)8(2)10-3/h4H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIVCOBQLKKSNX-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CI)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\I)/C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide typically involves the iodination of a precursor compound followed by the introduction of the methoxy and dimethylacrylamide groups. One common method involves the use of iodine and a suitable catalyst to achieve the iodination step. The reaction conditions often include a controlled temperature and the presence of a solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodine atom and other functional groups in the compound can participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide with structurally related acrylamide derivatives, focusing on molecular properties, synthesis, and applications.

Halogenated Acrylamide Derivatives

2.1.1 (E)-3-Bromo-N-methoxy-N,2-dimethylacrylamide

- Structure : Bromine replaces iodine at the β-position.

- Synthesis : Synthesized via bromination of a Weinreb amide precursor in dichloromethane (DCM) using bromine and DBU as a base. Yield: 58% after flash chromatography .

- Key Data: 1H NMR (CDCl3): δ = 6.71 (q, 1H), 3.63 (s, 3H), 3.23 (s, 3H), 2.02 (d, 3H). HRMS: [M+H]+ = 207.9968 (C6H11BrNO2) .

- Applications : Intermediate in natural product synthesis (e.g., pyridovericin) due to its electrophilic β-carbon .

2.1.2 this compound (Target Compound)

- Inferred Properties :

- Higher molecular weight (iodine vs. bromine).

- Lower electronegativity and stronger C–I bond polarization compared to C–Br.

- Expected 13C NMR downfield shift for the β-carbon due to iodine’s electron-withdrawing effect.

- Potential Applications: Enhanced reactivity in Stille or Suzuki couplings (iodine’s superior leaving-group ability) .

Structurally Complex Acrylamide Derivatives

2.2.1 N-(2-Iodo-4,6-dimethylphenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acrylamide ()

- Structure : Contains an iodoaryl group and a pyridyl-ethyl substituent.

- Key Differences: Bulky aromatic substituents increase steric hindrance, reducing reactivity in nucleophilic additions. Potential use in medicinal chemistry (e.g., kinase inhibition) due to aromatic π-system interactions .

2.2.2 VA-MA [(E)-3-((4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-N,2-dimethylacrylamide] ()

- Structure : Features a bicyclic indenyl group instead of a halogen.

- Applications : Modulates GABAA receptors, demonstrating how substituent bulk and hydrophobicity influence biological activity .

Table 1: Comparative Analysis of Acrylamide Derivatives

Biological Activity

(E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide is a compound of interest due to its unique chemical structure and potential biological activities. This article examines its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₀I N O

- Molecular Weight : 251.07 g/mol

- IUPAC Name : this compound

The presence of the iodine atom and the methoxy group contributes to its reactivity and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, antimicrobial properties, and potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds containing iodine often interact with cellular components leading to apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) or interference with DNA replication.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that iodinated acrylamides can inhibit tumor growth in murine models. The study reported a 50% reduction in tumor volume when treated with a similar iodinated compound over four weeks .

Antimicrobial Activity

The antimicrobial properties of iodinated compounds have been well documented:

- Spectrum of Activity : Iodinated acrylamides show activity against a range of bacteria and fungi. For example, a study found that similar compounds effectively inhibited the growth of Staphylococcus aureus and Candida albicans.

- In Vitro Studies : In vitro assays demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibacterial agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | 50% tumor volume reduction | |

| Antimicrobial | Inhibition of S. aureus and C. albicans | |

| Apoptosis Induction | Increased ROS levels in cancer cells |

Research Findings

- Anticancer Studies : A comprehensive review highlighted that iodinated compounds can induce apoptosis through mitochondrial pathways, suggesting that this compound may share similar pathways .

- Mechanistic Insights : Studies using cell lines have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is critical for its anticancer efficacy .

- Synergistic Effects : The compound has been tested in combination with other chemotherapeutics, showing enhanced efficacy against resistant cancer cell lines .

Q & A

Q. Basic to Advanced Techniques :

- Gel Permeation Chromatography (GPC) : Essential for assessing MWD and detecting uncontrolled termination (e.g., ) .

- NMR Spectroscopy : identifies iodine incorporation via C-I coupling (~150–200 ppm).

- MALDI-TOF MS : Detects end-group fidelity, critical for verifying living polymerization mechanisms .

How do solvent polarity and hydrogen bonding affect polymerization kinetics?

Q. Methodological Insights :

- Polar Solvents (e.g., Water) : Accelerate polymerization by stabilizing transition states via hydrogen bonding with the amide group, as seen in DMA . However, iodine’s hydrophobicity may reduce aqueous solubility, requiring co-solvents (e.g., n-butanol).

- Non-Polar Solvents (e.g., Toluene) : Favor controlled polymerization by minimizing radical stabilization, but iodine’s polarizability may increase termination rates.

Experimental Optimization : Conduct kinetic studies in mixed solvents (e.g., water/toluene) to balance reactivity and control .

What challenges arise in achieving controlled polymerization, and how can they be mitigated?

Q. Advanced Strategies :

- Catalyst Selection : Use RuCl(PPh) or Cu(0)/Me-TREN systems to suppress iodine-mediated termination, as demonstrated for DMA with bromine initiators .

- Initiator Design : Opt for alkyl iodides (e.g., CClI) to align with iodine’s reactivity.

- Temperature Control : Polymerize at ≤60°C to minimize side reactions (e.g., cyclization via iodine displacement) .

How does copolymerization with monomers like n-butyl acrylate (nBA) affect copolymer properties?

Q. Advanced Copolymerization Study :

- Reactivity Ratios : Determine via Fineman-Ross analysis. For DMA/nBA, , , suggesting near-random incorporation . Iodine’s electron-withdrawing effect may lower DMA’s reactivity.

- Thermoresponsive Behavior : Copolymers with hydrophobic monomers (e.g., nBA) exhibit LCST behavior; iodine’s bulkiness may raise LCST, as seen in DMA/MOEA copolymers .

What applications does the iodine moiety enable in functional polymer synthesis?

Q. Research Applications :

- Post-Polymerization Modification : Iodine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bioactive groups.

- Bioactive Molecule Synthesis : The iodo acrylamide can serve as a building block in pharmaceuticals, analogous to brominated analogs used in natural product synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.